tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate

Catalog No.
S12286549
CAS No.
M.F
C16H24N2O3
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-...

Product Name

tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-[(3R,4S)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

AZGMOUYTWMSTRT-OLZOCXBDSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=CC=C2OC

Tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a methoxyphenyl substituent. The molecular formula for this compound is C16H23N2O3, and it features a carbamate functional group that is known for its role in various biological activities. The presence of the methoxyphenyl moiety suggests potential interactions with biological targets, particularly in the central nervous system.

The chemical reactivity of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate can be explored through various reactions typical for carbamates and pyrrolidine derivatives. Key reactions include:

  • Hydrolysis: The carbamate can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: Under acidic or basic conditions, the tert-butyl group can be replaced by other alcohols.
  • Reduction: The compound may be reduced to yield amine derivatives, which can further participate in coupling reactions.

These reactions are crucial for synthesizing analogs and studying structure-activity relationships.

Tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate exhibits significant biological activity, particularly as a potential pharmacological agent. It has been investigated for its effects on various neurotransmitter systems, including dopamine receptors. Compounds with similar structures have shown promise as:

  • Dopamine receptor modulators: Potentially acting as agonists or antagonists.
  • CNS-active agents: Indicating possible applications in treating neurological disorders.

Studies suggest that modifications to the methoxyphenyl group can enhance selectivity and potency towards specific receptor subtypes.

The synthesis of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions of suitable precursors.
  • Carbamate Formation: The reaction of the pyrrolidine derivative with tert-butyl chloroformate or similar reagents leads to carbamate formation.
  • Substitution Reactions: Introducing the methoxyphenyl group may involve nucleophilic substitution reactions on an appropriate aromatic precursor.

The synthetic route can vary depending on the desired purity and yield, with optimization often necessary for large-scale production.

The applications of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate are primarily in medicinal chemistry and drug development. Its potential uses include:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological conditions.
  • Research Tool: For studying receptor interactions and mechanisms of action in pharmacology.

Additionally, its structural features make it a valuable scaffold for further modifications to enhance efficacy and reduce side effects.

Interaction studies involving tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate focus on its binding affinity to various receptors. These studies typically involve:

  • In vitro Binding Assays: To determine affinity towards dopamine receptors and other targets.
  • Functional Assays: Assessing agonist or antagonist activity through cellular responses.
  • Molecular Docking Studies: To predict binding modes and affinities based on structural data.

These studies help elucidate the compound's pharmacological profile and guide further development.

Several compounds share structural similarities with tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate, including:

  • tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate
    • Structural difference: Fluorine substitution instead of methoxy.
    • Unique property: Enhanced binding to certain receptors due to electronegative fluorine.
  • tert-Butyl (trans-4-(2-chlorophenyl)pyrrolidin-3-yl)carbamate
    • Structural difference: Chlorine substitution.
    • Unique property: Potentially different pharmacokinetics compared to methoxy-substituted analogs.
  • tert-Butyl (trans-4-(2-nitrophenyl)pyrrolidin-3-yl)carbamate
    • Structural difference: Nitro group instead of methoxy.
    • Unique property: Increased polarity may affect solubility and receptor interactions.

Comparison Table

Compound NameStructural FeatureUnique Property
tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamateMethoxy groupPotential CNS activity
tert-Butyl (4-fluoropyrrolidin-3-yl)carbamateFluorine substitutionEnhanced receptor binding
tert-Butyl (trans-4-(2-chlorophenyl)pyrrolidin-3-yl)carbamateChlorine substitutionDifferent pharmacokinetics
tert-Butyl (trans-4-(2-nitrophenyl)pyrrolidin-3-yl)carbamateNitro groupIncreased polarity affecting solubility

This comparison highlights the uniqueness of tert-butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate in terms of its potential applications and biological activity relative to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

292.17869263 g/mol

Monoisotopic Mass

292.17869263 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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